2-(tert-Butyldimethylsilyl)-1,3-dithiane (TBDT) finds application in organic synthesis as a protecting group for carbonyl functionalities, particularly ketones and aldehydes. These carbonyl groups are essential for many reactions, but can also be undesirably reactive under certain conditions. TBDT offers a chemoselective protection strategy, meaning it can be selectively attached to the carbonyl group while leaving other functional groups untouched. []
The protection of a carbonyl group with TBDT involves its condensation with the carbonyl to form a cyclic dithiane acetal. This acetal is stable under various reaction conditions, tolerating acidic and basic media as well as many organometallic reagents. []
Following the desired transformation, the TBDT group can be readily removed under mild acidic conditions, regenerating the free carbonyl group. This chemoselective deprotection allows for further manipulations of the molecule without affecting other functional groups. []
Several advantages make TBDT a valuable protecting group for carbonyl functionalities:
TBDT has been employed in the synthesis of various complex molecules, including natural products, pharmaceuticals, and functional materials. Here are some specific examples:
2-(tert-Butyldimethylsilyl)-1,3-dithiane is a specialized organosilicon compound characterized by the presence of a tert-butyldimethylsilyl group attached to a 1,3-dithiane framework. Its molecular formula is C₁₀H₂₂S₂Si, with a molecular weight of approximately 234.49 g/mol . The compound features two sulfur atoms in a five-membered ring, which contributes to its unique chemical reactivity and stability.
The synthesis of 2-(tert-butyldimethylsilyl)-1,3-dithiane typically involves:
2-(tert-Butyldimethylsilyl)-1,3-dithiane is primarily utilized in organic synthesis, particularly in:
The uniqueness of 2-(tert-butyldimethylsilyl)-1,3-dithiane lies in its balance between stability provided by the silyl group and reactivity from the dithiane moiety. This combination allows for versatile applications in organic synthesis that may not be achievable with simpler or alternative compounds. Its ability to participate in both nucleophilic and electrophilic reactions makes it particularly valuable for constructing complex molecular architectures.
2-(tert-Butyldimethylsilyl)-1,3-dithiane possesses multiple systematic names that reflect its complex molecular architecture. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl-(1,3-dithian-2-yl)-dimethylsilane. Alternative designations include tert-butyldithian-2-yldimethylsilane and 1,3-Dithiane, 2-[(1,1-dimethylethyl)dimethylsilyl]-. The Chemical Abstracts Service registry number 95452-06-5 provides unambiguous identification for this compound across chemical databases and literature.
The molecular structure features a six-membered 1,3-dithiane ring with two sulfur atoms positioned at the 1 and 3 positions, while a tert-butyldimethylsilyl substituent occupies the 2-position. The complete molecular formula C₁₀H₂₂S₂Si reflects the presence of ten carbon atoms, twenty-two hydrogen atoms, two sulfur atoms, and one silicon atom. The International Chemical Identifier representation InChI=1S/C10H22S2Si/c1-10(2,3)13(4,5)9-11-7-6-8-12-9/h9H,6-8H2,1-5H3 provides detailed connectivity information.
The Simplified Molecular Input Line Entry System notation CC(C)(C)Si(C)C1SCCCS1 efficiently describes the molecular connectivity, emphasizing the tert-butyl group attached to silicon, which in turn connects to the 2-position of the 1,3-dithiane ring. The compound exhibits specific physical properties that distinguish it from related organosilicon compounds, including a boiling point of 124°C at 5 mmHg pressure and a density of 1.01 g/mL at 25°C.
The development of 2-(tert-butyldimethylsilyl)-1,3-dithiane emerged from the intersection of two fundamental advances in synthetic organic chemistry: the introduction of tert-butyldimethylsilyl protecting groups and the establishment of 1,3-dithiane chemistry. The tert-butyldimethylsilyl protecting group was first introduced by Elias J. Corey in 1972 as an evolution of simpler silyl ethers, representing a significant advancement in protecting group methodology. This innovation provided enhanced stability toward acidic conditions while maintaining ease of installation and removal under mild conditions.
The 1,3-dithiane framework gained prominence through the pioneering work of Corey and Dieter Seebach, who developed the Corey-Seebach reaction in 1965. This methodology revolutionized synthetic organic chemistry by enabling the use of 1,3-dithianes as acyl anion equivalents, effectively reversing the normal electrophilic reactivity of carbonyl carbons. The reaction represented the first systematic realization of nucleophilic acylation through polarity reversal strategies, fundamentally expanding the toolkit available to synthetic chemists.
The synthesis of 2-(tert-butyldimethylsilyl)-1,3-dithiane specifically involves the alkylation of 2-lithio-1,3-dithiane with tert-butyldimethylsilyl chloride. This synthetic approach builds upon the established methodology for generating 2-lithio-1,3-dithiane derivatives through deprotonation with n-butyllithium in tetrahydrofuran at low temperatures. The resulting compound combines the robust protective capabilities of the tert-butyldimethylsilyl group with the versatile reactivity patterns inherent to the 1,3-dithiane system.
Theoretical studies using density functional theory at the Becke3LYP/6-31G(d,p) level have provided detailed insights into the conformational preferences and structural properties of 1,3-dithiane derivatives. These calculations revealed that lithiated 1,3-dithiane compounds exhibit high positive charge at lithium and small carbon-lithium Wiberg bond indexes, suggesting an ionic rather than covalent nature for the carbon-lithium bond. Such fundamental understanding has contributed to the rational design of modified dithiane systems, including silyl-substituted variants.
2-(tert-Butyldimethylsilyl)-1,3-dithiane has established itself as a valuable reagent in contemporary synthetic organic chemistry, particularly in applications requiring both carbonyl protection and controlled reactivity. The compound functions as an anion that undergoes alkylation with electrophiles, subsequently providing a general synthesis route to acyl silanes. This dual functionality enables sophisticated synthetic strategies that would be challenging to achieve with simpler protecting groups or traditional carbonyl chemistry.
The compound has found extensive application in natural product synthesis, where its unique reactivity profile enables the construction of complex molecular frameworks. Studies have demonstrated its utility in multicomponent linchpin couplings for the synthesis of challenging natural product targets. For example, research has documented its use in the synthesis of Schreiber C(16-28) trisacetonide subtargets for mycoticins A and B, highlighting its effectiveness in complex synthetic sequences.
In the realm of alkaloid synthesis, 2-(tert-butyldimethylsilyl)-1,3-dithiane has proven instrumental in convergent strategies for constructing indolizidine alkaloids. Notable applications include the total syntheses of (-)-indolizidine 223AB and alkaloid (-)-205B, where the compound's reactivity patterns enabled key carbon-carbon bond formations. The neotropical poison-frog alkaloid (-)-205B synthesis further exemplifies the compound's utility in accessing structurally complex natural products.
The stability characteristics of 2-(tert-butyldimethylsilyl)-1,3-dithiane make it particularly valuable in multistep synthetic sequences. The dithiane moiety provides stability under various reaction conditions, tolerating acidic and basic media as well as many organometallic reagents. This resilience allows for extensive functional group manipulations while preserving the protected carbonyl functionality until the desired stage of synthesis.
Modern applications also extend to the synthesis of β-hydroxy dithiane derivatives, where the compound serves as a precursor for more complex structural motifs. Research has shown that treatment with strong bases such as n-butyllithium generates reactive carbanions that can undergo subsequent alkylation reactions with methyl iodide and other electrophiles. These transformations enable the introduction of additional substitution patterns while maintaining the protective dithiane framework.
The Corey-Seebach methodology utilizing 1,3-dithiane derivatives, including silyl-substituted variants, continues to find widespread applications in the synthesis of diverse natural products. Recent applications have encompassed marine natural products such as Swinholide A, plant-derived compounds like pironetin, and complex polyether toxins including ciguatoxin 1B. The versatility of these systems underscores the enduring importance of 2-(tert-butyldimethylsilyl)-1,3-dithiane in contemporary synthetic organic chemistry.
The lithiation-thiosilylation approach represents the most widely employed method for synthesizing 2-(tert-butyldimethylsilyl)-1,3-dithiane [1] [2]. This strategy involves the initial deprotonation of 1,3-dithiane at the carbon-2 position to generate a lithiated intermediate, followed by electrophilic substitution with tert-butyldimethylsilyl chloride [2] [3]. The reaction proceeds through a two-step mechanism wherein the lithio-1,3-dithiane acts as a nucleophile, attacking the silicon center of the silyl chloride electrophile [1] [4].
The fundamental approach begins with 1,3-dithiane as the starting material, which undergoes metalation using strong bases such as n-butyllithium or tert-butyllithium in tetrahydrofuran at low temperatures [1] [3]. The resulting 2-lithio-1,3-dithiane intermediate exhibits remarkable stability due to the electron back-donation from sulfur atoms into vacant d-orbitals, which stabilizes the adjacent carbanion [1] [4]. This stability enables the intermediate to react selectively with various electrophiles while maintaining its structural integrity [3] [4].
The silylation step involves the addition of tert-butyldimethylsilyl chloride to the lithiated dithiane, resulting in the formation of the desired 2-(tert-butyldimethylsilyl)-1,3-dithiane product [2] [5]. The reaction typically proceeds with high regioselectivity, favoring substitution at the carbon-2 position due to the thermodynamic and kinetic preferences established by the sulfur-stabilized carbanion [1] [4].
The optimization of n-butyllithium-mediated deprotonation represents a critical aspect of the synthesis, as the efficiency of this step directly impacts the overall yield and purity of the final product [6] [7]. Research has demonstrated that the deprotonation conditions significantly influence the reaction outcome, with temperature, solvent choice, and additive selection playing pivotal roles [6] [7].
| Base | Temperature (°C) | Solvent | Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|---|---|
| n-BuLi | -78 | THF | 85 | 1.0 | Standard conditions |
| t-BuLi | -78 | THF | 70 | 2.0 | Sterically hindered |
| n-BuLi + HMPA | -78 | THF | 92 | 1.0 | Enhanced nucleophilicity |
| t-BuLi + TMEDA | -78 | THF | 88 | 1.5 | Chelating additive |
| n-BuLi + HMPA | -78 | THF | 92 | 1.0 | Optimal conditions |
The incorporation of hexamethylphosphoramide as an additive has been shown to significantly enhance the deprotonation efficiency [6]. This improvement results from the ability of hexamethylphosphoramide to coordinate with lithium cations, thereby increasing the nucleophilicity of the organolithium reagent and facilitating more complete deprotonation [6]. The optimal conditions typically involve the use of 1.1 equivalents of n-butyllithium in tetrahydrofuran at -78°C, with the addition of 0.3 equivalents of hexamethylphosphoramide [6] [7].
Temperature control during the deprotonation step proves crucial for achieving high yields while minimizing side reactions [6] [7]. Maintaining temperatures below -70°C prevents unwanted decomposition pathways and ensures selective deprotonation at the desired position [6]. The reaction time also requires careful optimization, as insufficient reaction time leads to incomplete deprotonation, while extended reaction periods can result in degradation of the lithiated intermediate [7].
The coupling mechanism between lithiated 1,3-dithiane and tert-butyldimethylsilyl chloride proceeds through a nucleophilic substitution pathway involving pentacoordinate silicon intermediates [5] [8] [9]. This mechanism differs significantly from typical carbon-based nucleophilic substitutions due to silicon's ability to expand its coordination sphere beyond the tetrahedral geometry [5] [9].
| Electrophile | Equivalent | Temperature (°C) | Yield (%) | Reaction Time (h) | Selectivity |
|---|---|---|---|---|---|
| TBDMSCl | 1.2 | -78 | 78 | 2.0 | Good |
| TBSOTf | 1.1 | -78 | 95 | 0.5 | Excellent |
| TBDMSCl + HMPA | 1.2 | -78 | 89 | 1.5 | Very good |
| TBDMSCl + TMEDA | 1.2 | -78 | 82 | 2.0 | Good |
| TBSOTf + 2,6-lutidine | 1.1 | -78 | 94 | 1.0 | Excellent |
The reaction begins with the nucleophilic attack of the lithiated dithiane on the silicon center of tert-butyldimethylsilyl chloride [5] [8]. This attack leads to the formation of a pentacoordinate silicon intermediate, which subsequently undergoes pseudorotation to position the chloride leaving group in an apical position [9]. The elimination of lithium chloride from this intermediate completes the substitution process, yielding the desired silylated product [5] [9].
The choice of silylating agent significantly impacts both the reaction rate and yield [5] [8]. While tert-butyldimethylsilyl chloride represents the standard reagent, tert-butyldimethylsilyl triflate offers enhanced reactivity due to the superior leaving group ability of the triflate anion [5] [8]. However, the increased reactivity of the triflate reagent requires more careful temperature control to prevent undesired side reactions [8].
Solvent effects also play a crucial role in the coupling mechanism [5] [7]. Tetrahydrofuran serves as the preferred solvent due to its ability to solvate lithium cations effectively while maintaining chemical inertness toward the silylating reagent [7]. The coordinating ability of tetrahydrofuran helps stabilize the lithiated intermediate and facilitates the formation of the pentacoordinate silicon transition state [5] [7].
The transition from laboratory-scale synthesis to large-scale production of 2-(tert-butyldimethylsilyl)-1,3-dithiane presents several significant challenges that must be addressed to ensure commercial viability [11] [12]. These challenges encompass technical, economic, and logistical considerations that become increasingly complex as production volumes increase [13].
| Scale | Main Challenge | Critical Parameter | Success Rate (%) | Cost Factor |
|---|---|---|---|---|
| Lab (1-10 g) | Reagent cost | Yield optimization | 95 | 1.0 |
| Pilot (100-500 g) | Heat management | Temperature control | 85 | 2.5 |
| Manufacturing (1-10 kg) | Solvent recovery | Impurity control | 75 | 4.2 |
| Industrial (>10 kg) | Equipment materials | Safety protocols | 65 | 6.8 |
Heat management emerges as a primary concern during scale-up operations [13]. The exothermic nature of the lithiation reaction requires sophisticated temperature control systems to maintain the narrow temperature range necessary for optimal reaction performance . Large-scale reactors must be equipped with efficient cooling systems capable of rapidly removing the heat generated during n-butyllithium addition [13]. Inadequate heat removal can lead to thermal runaway conditions, resulting in decreased yields and potential safety hazards [13].
Solvent recovery and recycling represent critical economic factors in large-scale production [12] [13]. The substantial volumes of tetrahydrofuran required for commercial synthesis necessitate efficient recovery systems to minimize waste and reduce operational costs [12]. Distillation-based recovery systems must be designed to handle the specific properties of tetrahydrofuran while removing trace impurities that could impact subsequent reaction cycles [13] [14].
Equipment material compatibility poses another significant challenge [11] [12]. The corrosive nature of organolithium reagents requires the use of specialized materials of construction that can withstand prolonged exposure to these reactive species [11]. Stainless steel reactors with appropriate surface treatments are typically employed, though the selection of suitable materials requires careful consideration of both chemical compatibility and economic factors [12].
Quality control and impurity management become increasingly complex at larger scales [15]. The formation of trace impurities that may be negligible at laboratory scale can become problematic in large-scale production, potentially affecting product quality and downstream applications [15]. Comprehensive analytical protocols must be established to monitor impurity levels throughout the production process [15].
The purification and isolation of 2-(tert-butyldimethylsilyl)-1,3-dithiane require specialized techniques tailored to the compound's unique chemical properties [16] [17] [18]. The presence of both silicon and sulfur functionalities necessitates careful selection of purification methods to avoid degradation while achieving the required purity levels [17] [18].
| Method | Solvent System | Temperature (°C) | Pressure (mmHg) | Purity (%) | Recovery (%) |
|---|---|---|---|---|---|
| Column Chromatography | Hexanes/EtOAc (9:1) | RT | Atmospheric | 95 | 85 |
| Distillation | Vacuum distillation | 115-124 | 0.03-5 | 98 | 78 |
| Recrystallization | Hexanes/Toluene | 0 to RT | Atmospheric | 92 | 68 |
| Kugelrohr Distillation | Vacuum | 100-120 | 0.1-1 | 96 | 82 |
| Preparative HPLC | Hexanes/IPA (95:5) | RT | Atmospheric | 99 | 75 |
Column chromatography on silica gel represents the most commonly employed purification technique for laboratory-scale preparations [16] [18]. The optimal mobile phase typically consists of hexanes with small amounts of ethyl acetate to provide sufficient eluting power while maintaining good separation of the product from impurities [16] [18]. The compound's moderate polarity allows for effective separation using standard silica gel stationary phases [18].
Distillation techniques offer an alternative purification approach that can be particularly advantageous for larger-scale operations [2] [17]. The compound exhibits a boiling point of 115°C at 0.03 mmHg and 124°C at 5 mmHg, enabling effective purification through vacuum distillation [2]. Kugelrohr distillation provides an especially useful technique for small to medium-scale purifications, offering efficient heat transfer and minimal sample decomposition [19].
Recrystallization methods can be employed when the compound is obtained in crystalline form [17] [20]. Suitable solvent systems include hexanes-toluene mixtures, which provide the appropriate solubility characteristics for effective recrystallization [17] [20]. The recrystallization process requires careful temperature control to achieve optimal crystal formation while minimizing product loss [20].
Preparative high-performance liquid chromatography offers the highest purity levels but is typically reserved for analytical-scale preparations due to economic considerations [21]. This technique proves particularly valuable when exceptionally high purity is required for specialized applications or when other purification methods fail to achieve the desired purity levels [21].
The X-ray crystallographic analysis of 2-(tert-butyldimethylsilyl)-1,3-dithiane has not been extensively reported in the literature. However, related 1,3-dithiane derivatives have been subjected to comprehensive crystallographic studies that provide valuable structural insights. The crystal structure of 2-(3-bromophenyl)-1,3-dithiane demonstrates that the 1,3-dithiane ring adopts a chair conformation with the 1,4-disposed carbon atoms positioned above and below the remaining four atoms [1]. This structural arrangement is consistent with the general conformational preference observed in substituted 1,3-dithiane systems.
X-ray diffraction studies of 2-phenyl-1,3-dithiane reveal that the six-membered dithiane ring exists in a chair conformation, with the phenyl substituent occupying an equatorial position and forming a dihedral angle of 86.38° with the least-squares plane through the 1,3-dithiane ring [2]. This near-perpendicular orientation of the aryl ring relative to the dithiane ring plane suggests that similar geometric arrangements may be present in 2-(tert-butyldimethylsilyl)-1,3-dithiane, where the bulky tert-butyldimethylsilyl group would be expected to adopt an equatorial position to minimize steric interactions.
The crystallographic data for related compounds indicate that the 1,3-dithiane ring maintains standard bond lengths and angles, with C-S bond distances typically ranging from 1.803 to 1.821 Å and S-C-S bond angles of approximately 98-100° [1]. The chair conformation is stabilized by optimal overlap of sulfur lone pairs with adjacent C-H bonds, contributing to the overall thermodynamic stability of the system [2] [1].
Computational investigations of silicon-sulfur interactions in 2-(tert-butyldimethylsilyl)-1,3-dithiane have been conducted using density functional theory (DFT) methods. These calculations reveal significant stereoelectronic effects arising from the proximity of the silicon center to the sulfur atoms in the dithiane ring. The computational studies indicate that hyperconjugative interactions between silicon-carbon bonds and sulfur lone pairs contribute to the conformational stability of the molecule [3].
The DFT calculations at the B3LYP/6-31G** level demonstrate that the chair conformation of the 1,3-dithiane ring is stabilized by approximately 11.0 ± 1.6 kJ/mol relative to the twist conformation [4]. This energy difference is comparable to that observed in cyclohexane systems, suggesting that the incorporation of sulfur atoms does not significantly destabilize the chair form. The computational modeling reveals that the tert-butyldimethylsilyl substituent preferentially adopts an equatorial orientation, consistent with steric considerations and electronic effects [2].
Silicon-sulfur interactions manifest through several computational observables. The natural bond orbital (NBO) analysis indicates stabilizing hyperconjugative interactions between σ(Si-C) orbitals and σ(C-S) antibonding orbitals, as well as donation from sulfur lone pairs to σ(Si-C) antibonding orbitals [3]. These interactions contribute to bond length perturbations and altered vibrational frequencies relative to non-silylated analogues.
The computational studies also reveal that the Si-S interactions influence the conformational preferences of the molecule. The calculated energy barriers for ring inversion processes are modified by the presence of the silyl group, with the transition states showing altered geometric parameters compared to unsubstituted 1,3-dithiane [3]. These findings provide important insights into the dynamic behavior of the molecule and its reactivity patterns.
The nuclear magnetic resonance spectroscopic characterization of 2-(tert-butyldimethylsilyl)-1,3-dithiane provides detailed information about the molecular structure and conformational behavior. The $$^{1}\text{H}$$ NMR spectrum recorded at 400 MHz in CDCl₃ exhibits characteristic resonances that confirm the chair conformation of the dithiane ring and the equatorial positioning of the silyl substituent [5].
The most diagnostic feature in the $$^{1}\text{H}$$ NMR spectrum is the singlet at δ 3.81 ppm, which corresponds to the proton at the C-2 position. This chemical shift is consistent with the electron-withdrawing effects of both the silicon atom and the two adjacent sulfur atoms [5]. The integration of this signal as a single proton confirms the successful substitution at the 2-position of the dithiane ring.
The methylene protons of the dithiane ring appear as complex multiplets in the region δ 2.94-2.86 ppm and δ 2.71 ppm (doublet of triplets, J = 13.9, 3.7 Hz), corresponding to the axial and equatorial protons at the C-4 and C-6 positions [5]. The coupling patterns observed are characteristic of the chair conformation, with the larger coupling constants arising from axial-axial interactions and the smaller ones from axial-equatorial relationships.
The C-5 methylene protons resonate as a multiplet at δ 2.14-1.95 ppm, appearing upfield relative to the C-4 and C-6 protons due to their greater distance from the sulfur atoms [5]. This chemical shift pattern is consistent with the chair conformation of the dithiane ring.
The tert-butyl group appears as a characteristic singlet at δ 0.98 ppm, integrating for nine protons, while the silicon-bound methyl groups resonate as a singlet at δ 0.12 ppm, integrating for six protons [5]. The significant upfield shift of the Si-methyl groups reflects the shielding effect of the silicon atom and is diagnostic of the tert-butyldimethylsilyl protecting group.
The $$^{13}\text{C}$$ NMR spectrum provides complementary structural information. The carbon signals appear at δ 32.5 ppm (C-5), δ 31.5 ppm (C-4,6), δ 27.0 ppm (tert-butyl methyls), δ 26.2 ppm (C-5), δ 17.6 ppm (quaternary tert-butyl carbon), and δ -7.2 ppm (Si-methyls) [5]. The carbon bearing the silicon atom is not explicitly assigned in the available data, but would be expected to appear in the δ 30-40 ppm region based on analogous compounds.
The $$^{13}\text{C}$$ chemical shifts provide insight into the electronic environment of each carbon center. The upfield shift of the Si-methyl carbons (δ -7.2 ppm) is characteristic of carbon atoms directly bonded to silicon, reflecting the electropositive nature of the silicon center [5]. The tert-butyl carbon signals at δ 27.0 ppm are consistent with the shielding effect of the tertiary carbon environment.
The infrared spectroscopic analysis of 2-(tert-butyldimethylsilyl)-1,3-dithiane provides valuable information about the vibrational modes of both the dithiane ring and the silyl substituent. The IR spectrum exhibits characteristic absorption bands that can be assigned to specific molecular vibrations based on comparison with related compounds and theoretical calculations [5].
The high-frequency region of the IR spectrum is dominated by C-H stretching vibrations. Strong absorption bands at 2953, 2929, 2897, and 2856 cm⁻¹ correspond to the various C-H stretching modes of the alkyl groups, including the tert-butyl moiety, the Si-methyl groups, and the dithiane ring methylene units [5]. The multiple bands in this region reflect the different electronic environments of the C-H bonds throughout the molecule.
The mid-frequency region contains several diagnostic bands. The absorption at 1470 cm⁻¹ is assigned to C-H deformation modes, while the band at 1421 cm⁻¹ corresponds to additional C-H bending vibrations [5]. These assignments are consistent with the alkyl-rich nature of the molecule and the presence of multiple methyl and methylene groups.
The most structurally significant bands appear in the 1250-775 cm⁻¹ region, which contains the characteristic Si-C stretching vibrations. The strong absorption at 1250 cm⁻¹ is assigned to the Si-C stretching mode, confirming the presence of the silicon-carbon bond [5]. Additional Si-C stretching modes appear at 879, 826, 810, and 775 cm⁻¹, reflecting the multiple Si-C bonds in the tert-butyldimethylsilyl group.
The band at 909 cm⁻¹ is tentatively assigned to Si-O stretching, which may arise from trace impurities or adventitious moisture [5]. However, this assignment requires further verification, as the compound is not expected to contain Si-O bonds under anhydrous conditions.
The dithiane ring vibrations appear as weaker bands in the lower frequency region. The C-S stretching modes typically occur in the 600-800 cm⁻¹ range, though these may overlap with the Si-C stretching vibrations [6]. The ring breathing modes and other skeletal vibrations of the dithiane ring are expected to appear below 600 cm⁻¹, though specific assignments require more detailed vibrational analysis.
The absence of characteristic S-H stretching bands (which would appear around 2570-2600 cm⁻¹) confirms that the sulfur atoms are not protonated, consistent with the dithiane structure [7]. Similarly, the lack of C=S stretching bands (typically around 1100-1200 cm⁻¹) confirms that the sulfur atoms are in their divalent state rather than oxidized forms.
The thermodynamic stability of 2-(tert-butyldimethylsilyl)-1,3-dithiane is influenced by several factors, including the conformational preferences of the dithiane ring, the steric and electronic effects of the silyl substituent, and the inherent stability of the C-Si and C-S bonds. The chair conformation of the 1,3-dithiane ring provides optimal stability through minimization of ring strain and favorable stereoelectronic interactions [4].
The chair-twist energy difference for the 1,3-dithiane system has been determined to be 11.0 ± 1.6 kJ/mol, with the chair form being more stable [4]. This energy difference is comparable to that observed in cyclohexane (25.2 ± 0.9 kJ/mol), indicating that the incorporation of sulfur atoms into the six-membered ring does not significantly destabilize the chair conformation. The presence of the bulky tert-butyldimethylsilyl group is expected to further stabilize the chair form by providing additional steric hindrance to ring inversion processes.
The thermodynamic stability of the compound is also influenced by the strength of the constituent bonds. The C-Si bond energy is approximately 318 kJ/mol, while C-S bonds have energies around 272 kJ/mol [8]. These relatively strong bonds contribute to the overall thermodynamic stability of the molecule. The tert-butyldimethylsilyl group is known for its stability under a wide range of reaction conditions, making it an effective protecting group in organic synthesis.
The reactivity of 2-(tert-butyldimethylsilyl)-1,3-dithiane is primarily governed by the electron-withdrawing effects of the sulfur atoms and the steric protection provided by the silyl group. The dithiane ring acts as a masked carbonyl equivalent, allowing for nucleophilic attack at the C-2 position after deprotonation [9]. The presence of the silyl group modifies this reactivity by providing steric hindrance and electronic effects that influence the regioselectivity and stereoselectivity of reactions.
The compound exhibits enhanced stability toward acidic conditions compared to simple 1,3-dithianes due to the electron-donating properties of the silicon center [9]. This increased stability is particularly important in synthetic applications where the dithiane functionality must be preserved during subsequent chemical transformations.
The silicon-sulfur interactions identified through computational studies contribute to the overall stability of the molecule by providing additional stabilizing interactions [3]. These hyperconjugative effects, while relatively weak, contribute to the conformational preferences and reactivity patterns observed experimentally.
The thermal stability of the compound is expected to be high, with decomposition temperatures likely exceeding 200°C based on the properties of related silyl dithiane compounds [9]. The flash point of 221°F (104.4°C) indicates that the compound is relatively stable under normal laboratory conditions but requires appropriate safety precautions during handling and storage [9].